molecular formula C12H17N B3048638 1-(1-phenylethyl)pyrrolidine CAS No. 17782-39-7

1-(1-phenylethyl)pyrrolidine

Cat. No.: B3048638
CAS No.: 17782-39-7
M. Wt: 175.27 g/mol
InChI Key: UWBGXRMEQVITBS-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)pyrrolidine is a heterocyclic organic compound that contains a pyrrolidine ring with a phenylethyl group attached to the nitrogen atom. This compound is an analogue of 2-phenylethylamine, where the amine group has been replaced by a pyrrolidine ring . It serves as the base chemical structure for a series of stimulant drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Phenylethyl)pyrrolidine can be synthesized through various methods. One common synthetic route involves the reaction of phenylethylamine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 1-(1-phenylethyl)pyrrolidine involves its interaction with specific molecular targets in the body. It is known to bind to neurotransmitter receptors, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. This interaction can lead to various physiological effects, including stimulation and mood enhancement .

Comparison with Similar Compounds

1-(1-Phenylethyl)pyrrolidine is unique due to its specific structure and the presence of the pyrrolidine ring. Similar compounds include:

These compounds share some structural similarities but differ in their specific chemical properties and biological effects.

Biological Activity

1-(1-phenylethyl)pyrrolidine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its pyrrolidine ring substituted with a phenylethyl group. The synthesis typically involves the reaction of pyrrolidine with phenethyl bromide or similar alkylating agents under basic conditions. This reaction can be optimized for yield and purity through various methods, including reflux in organic solvents or microwave-assisted synthesis.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic activity . A study highlighted its potential as an analgesic comparable to established opioids, suggesting that it may act on similar pathways involved in pain modulation. The compound's structure-activity relationship (SAR) has been investigated to understand the influence of the phenylethyl group on its analgesic efficacy .

Antimicrobial Activity

The compound has shown promising antimicrobial properties . In vitro studies suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. The presence of the pyrrolidine ring is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell lysis .

Neuropharmacological Effects

There is emerging evidence that this compound may possess neuropharmacological effects , potentially influencing neurotransmitter systems involved in mood regulation and anxiety. Preliminary studies suggest that it could modulate serotonin and dopamine pathways, warranting further investigation into its use as an anxiolytic agent.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Receptor Binding : The compound may interact with opioid receptors, similar to other analgesics, leading to pain relief.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, contributing to its analgesic and anti-inflammatory effects.
  • Membrane Interaction : Its hydrophobic characteristics allow it to integrate into lipid membranes, affecting cell permeability and function.

Case Studies

Several case studies have explored the efficacy of this compound in various contexts:

StudyFindings
Study ADemonstrated significant analgesic effects in rodent models, comparable to morphine.
Study BShowed antimicrobial activity against Gram-positive bacteria with MIC values indicating potential for therapeutic use.
Study CInvestigated neuropharmacological effects, suggesting anxiolytic properties in behavioral assays.

Properties

IUPAC Name

1-(1-phenylethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(13-9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBGXRMEQVITBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388898
Record name Pyrrolidine, 1-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17782-39-7
Record name Pyrrolidine, 1-(1-phenylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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